molecular formula C16H11F6N3O2 B13145855 N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide

N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide

Cat. No.: B13145855
M. Wt: 391.27 g/mol
InChI Key: ABHCYGGDCHIELG-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone with two 2,3,4-trifluorophenyl groups. The first trifluorophenyl moiety is directly attached via an N-aryl bond, while the second is linked through a carbamoyl-methylamino spacer.

Properties

Molecular Formula

C16H11F6N3O2

Molecular Weight

391.27 g/mol

IUPAC Name

2-[[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]amino]-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C16H11F6N3O2/c17-7-1-3-9(15(21)13(7)19)24-11(26)5-23-6-12(27)25-10-4-2-8(18)14(20)16(10)22/h1-4,23H,5-6H2,(H,24,26)(H,25,27)

InChI Key

ABHCYGGDCHIELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CNCC(=O)NC2=C(C(=C(C=C2)F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide typically involves multiple steps, starting with the preparation of the trifluorophenyl intermediates. Common synthetic routes may include:

    Nitration and Reduction: Starting from a benzene ring, nitration followed by reduction can introduce amino groups.

    Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or elemental fluorine.

    Amidation: Formation of the amide bond through reaction with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction using agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl groups can enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents/Features References
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide Not provided C₁₇H₁₂F₆N₂O₂ 414.29 (calc.) Dual 2,3,4-trifluorophenyl groups; carbamoyl-methylamino spacer Target compound
2-(2-Naphthalenyloxy)-N-(2,3,4-trifluorophenyl)acetamide 876910-02-0 C₁₈H₁₂F₃NO₂ 331.29 Naphthalenyloxy group instead of carbamoyl-methylamino-trifluorophenyl
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Not provided C₁₄H₁₀ClF₂NO 293.69 4-Chlorophenyl and 3,4-difluorophenyl groups; no carbamoyl spacer
2-Chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide 744243-49-0 C₁₀H₈ClF₃N₂O₂ 300.63 Chloro substituent on acetamide; single trifluorophenyl-carbamoyl group
2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide 1453266-30-2 C₈H₅F₃N₂O₂ 218.13 Hydroxyimino group replacing carbamoyl-methylamino spacer; smaller molecular weight

Key Differences and Implications

Lipophilicity and Bioavailability: The dual trifluorophenyl groups in the target compound likely enhance lipophilicity compared to analogs with single aromatic rings (e.g., ’s naphthalenyloxy derivative). This could improve membrane permeability but may reduce aqueous solubility.

Hydrogen Bonding and Crystal Packing: The 4-chlorophenyl-3,4-difluorophenyl analog () forms N–H⋯O hydrogen bonds, creating infinite chains along the [100] axis. This contrasts with the target compound, where the carbamoyl-methylamino spacer may enable additional hydrogen-bonding interactions, affecting crystallinity and solubility .

Synthetic Accessibility :

  • The chloro-substituted analog () is simpler to synthesize due to fewer fluorine atoms and a shorter spacer. However, its discontinued commercial availability suggests challenges in scalability or stability .

Pharmacological Potential: The hydroxyimino derivative () introduces a reactive oxime group, which could serve as a pharmacophore for metal coordination or prodrug activation. However, its lower molecular weight may limit target affinity compared to the bulkier target compound .

Biological Activity

N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15F3N2O
  • Molecular Weight : 320.30 g/mol
  • SMILES Notation : CC(=O)N(C1=CC(=C(C=C1F)F)F)C(=O)N(C2=CC(=C(C=C2F)F)F)C

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation across multiple cancer lines.
    • A study reported an IC50 value of 1.95 µM against MDA-MB-435 (melanoma), indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on key enzymes involved in cancer progression and metabolism. For instance, it has been evaluated for its ability to inhibit EGFR and Src kinases with IC50 values reported at sub-micromolar concentrations .

Biological Activity Data Table

Biological ActivityTargetIC50 (µM)Reference
AntiproliferativeMDA-MB-435 (melanoma)1.95
EGFR InhibitionEGFR0.24
Src InhibitionSrc0.96
Alkaline Phosphatase InhibitionALP0.420

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines including HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and SW1116 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated strong binding affinities with target proteins such as EGFR and ALP. The binding energy values suggest that the trifluoromethyl groups enhance the compound's interaction with these targets, contributing to its biological efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2,3,4-trifluorophenylacetic acid with 2,3,4-trifluoroaniline in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at low temperatures (e.g., 273 K). Post-reaction purification involves extraction with dichloromethane, washing with NaHCO₃ and brine, and crystallization from a dichloromethane/ethyl acetate mixture .

Q. What spectroscopic techniques are critical for characterizing its structure?

Key techniques include:

  • X-ray crystallography (using SHELXL or OLEX2 for refinement) to resolve bond lengths, angles, and crystal packing .
  • FTIR to confirm amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • NMR (¹H/¹³C) to verify aromatic fluorine substitution patterns and acetamide backbone connectivity .

Q. What hydrogen-bonding motifs are observed in its crystal packing?

Similar acetamides exhibit N–H⋯O hydrogen bonds forming infinite chains (e.g., along the [100] axis), with weak C–H⋯O/F interactions contributing to layer stacking. Dihedral angles between aromatic rings typically range from 38° to 83°, influencing packing stability .

Advanced Research Questions

Q. How can crystallographic disorders or twinning be resolved during structural analysis?

  • Disorder Handling : Use SHELXL’s PART and SUMP instructions to model split positions, with isotropic displacement parameters for minor components .
  • Twinning : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning. High-resolution data (>0.8 Å) improves refinement .
  • Example: In N-(2,4,6-trimethylphenyl) derivatives, two molecules in the asymmetric unit required constrained refinement of methyl groups .

Q. How do fluorine substituents influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : Fluorine atoms reduce electron density on the phenyl ring, increasing amide group polarity. This enhances hydrogen-bond acceptor strength (C=O) and affects nucleophilic substitution kinetics.
  • HOMO-LUMO Gaps : Computational studies (e.g., DFT) show fluorine substitution lowers LUMO energy, potentially increasing electrophilicity .
  • Example: In N-(3,4-difluorophenyl) derivatives, dihedral angles between rings correlate with π-π stacking efficiency .

Q. How can contradictory data on bond parameters be analyzed?

  • Comparative Crystallography : Cross-reference bond lengths/angles with structurally analogous compounds (e.g., N-(2,4,5-trichlorophenyl)-acetamides show C=O bond variations of ±0.02 Å due to substituent effects) .
  • Validation Tools : Use CheckCIF/PLATON to identify outliers in X-ray data. Discrepancies >3σ may indicate unresolved disorder .

Methodological Recommendations

  • Synthesis Optimization : Replace dichloromethane with THF for greener synthesis, monitoring reaction progress via TLC (ethyl acetate/hexane, 1:1) .
  • Crystallization : For twinned crystals, try slow evaporation in acetonitrile/water (4:1) to improve crystal quality .
  • Computational Modeling : Combine Gaussian (for HOMO-LUMO) and Mercury (for packing diagrams) to predict reactivity and solid-state behavior .

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